molecular formula C29H25FN4O4 B4329948 N-(4-{1-[(4-FLUOROPHENYL)METHYL]-3'-METHYL-2,4',6'-TRIOXO-1,2,3',3'A,4',5',6',6'A-OCTAHYDRO-2'H-SPIRO[INDOLE-3,1'-PYRROLO[3,4-C]PYRROL]-5'-YL}PHENYL)ACETAMIDE

N-(4-{1-[(4-FLUOROPHENYL)METHYL]-3'-METHYL-2,4',6'-TRIOXO-1,2,3',3'A,4',5',6',6'A-OCTAHYDRO-2'H-SPIRO[INDOLE-3,1'-PYRROLO[3,4-C]PYRROL]-5'-YL}PHENYL)ACETAMIDE

Cat. No.: B4329948
M. Wt: 512.5 g/mol
InChI Key: RTUHDZFDZNZGFT-UHFFFAOYSA-N
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Description

N-(4-{1-[(4-FLUOROPHENYL)METHYL]-3’-METHYL-2,4’,6’-TRIOXO-1,2,3’,3’A,4’,5’,6’,6’A-OCTAHYDRO-2’H-SPIRO[INDOLE-3,1’-PYRROLO[3,4-C]PYRROL]-5’-YL}PHENYL)ACETAMIDE is a complex organic compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{1-[(4-FLUOROPHENYL)METHYL]-3’-METHYL-2,4’,6’-TRIOXO-1,2,3’,3’A,4’,5’,6’,6’A-OCTAHYDRO-2’H-SPIRO[INDOLE-3,1’-PYRROLO[3,4-C]PYRROL]-5’-YL}PHENYL)ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the spiro[indole-pyrrolo] core, followed by the introduction of the fluorophenylmethyl group and the acetylation of the phenyl ring. Reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(4-{1-[(4-FLUOROPHENYL)METHYL]-3’-METHYL-2,4’,6’-TRIOXO-1,2,3’,3’A,4’,5’,6’,6’A-OCTAHYDRO-2’H-SPIRO[INDOLE-3,1’-PYRROLO[3,4-C]PYRROL]-5’-YL}PHENYL)ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the spirocyclic core or the phenyl ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can be used to introduce or replace functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

Chemistry

In chemistry, N-(4-{1-[(4-FLUOROPHENYL)METHYL]-3’-METHYL-2,4’,6’-TRIOXO-1,2,3’,3’A,4’,5’,6’,6’A-OCTAHYDRO-2’H-SPIRO[INDOLE-3,1’-PYRROLO[3,4-C]PYRROL]-5’-YL}PHENYL)ACETAMIDE is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential interactions with various biological targets. Its spirocyclic structure may confer unique binding properties, making it a candidate for drug discovery and development.

Medicine

In medicine, N-(4-{1-[(4-FLUOROPHENYL)METHYL]-3’-METHYL-2,4’,6’-TRIOXO-1,2,3’,3’A,4’,5’,6’,6’A-OCTAHYDRO-2’H-SPIRO[INDOLE-3,1’-PYRROLO[3,4-C]PYRROL]-5’-YL}PHENYL)ACETAMIDE is investigated for its potential therapeutic applications. It may exhibit activity against certain diseases or conditions, although further research is needed to confirm its efficacy and safety.

Industry

In industry, this compound can be used in the development of new materials with specific properties. Its unique structure may impart desirable characteristics to polymers or other materials.

Mechanism of Action

The mechanism of action of N-(4-{1-[(4-FLUOROPHENYL)METHYL]-3’-METHYL-2,4’,6’-TRIOXO-1,2,3’,3’A,4’,5’,6’,6’A-OCTAHYDRO-2’H-SPIRO[INDOLE-3,1’-PYRROLO[3,4-C]PYRROL]-5’-YL}PHENYL)ACETAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s spirocyclic structure allows it to fit into binding sites with high specificity, potentially modulating the activity of its targets and influencing various biological pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-{1-[(4-FLUOROPHENYL)METHYL]-3’-METHYL-2,4’,6’-TRIOXO-1,2,3’,3’A,4’,5’,6’,6’A-OCTAHYDRO-2’H-SPIRO[INDOLE-3,1’-PYRROLO[3,4-C]PYRROL]-5’-YL}PHENYL)ACETAMIDE is unique due to its spirocyclic structure, which distinguishes it from other compounds with similar functional groups. This structure may confer unique chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[4-[1'-[(4-fluorophenyl)methyl]-1-methyl-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-indole]-5-yl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H25FN4O4/c1-16-24-25(27(37)34(26(24)36)21-13-11-20(12-14-21)31-17(2)35)29(32-16)22-5-3-4-6-23(22)33(28(29)38)15-18-7-9-19(30)10-8-18/h3-14,16,24-25,32H,15H2,1-2H3,(H,31,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTUHDZFDZNZGFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2C(C(=O)N(C2=O)C3=CC=C(C=C3)NC(=O)C)C4(N1)C5=CC=CC=C5N(C4=O)CC6=CC=C(C=C6)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H25FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-{1-[(4-FLUOROPHENYL)METHYL]-3'-METHYL-2,4',6'-TRIOXO-1,2,3',3'A,4',5',6',6'A-OCTAHYDRO-2'H-SPIRO[INDOLE-3,1'-PYRROLO[3,4-C]PYRROL]-5'-YL}PHENYL)ACETAMIDE
Reactant of Route 2
Reactant of Route 2
N-(4-{1-[(4-FLUOROPHENYL)METHYL]-3'-METHYL-2,4',6'-TRIOXO-1,2,3',3'A,4',5',6',6'A-OCTAHYDRO-2'H-SPIRO[INDOLE-3,1'-PYRROLO[3,4-C]PYRROL]-5'-YL}PHENYL)ACETAMIDE
Reactant of Route 3
Reactant of Route 3
N-(4-{1-[(4-FLUOROPHENYL)METHYL]-3'-METHYL-2,4',6'-TRIOXO-1,2,3',3'A,4',5',6',6'A-OCTAHYDRO-2'H-SPIRO[INDOLE-3,1'-PYRROLO[3,4-C]PYRROL]-5'-YL}PHENYL)ACETAMIDE
Reactant of Route 4
Reactant of Route 4
N-(4-{1-[(4-FLUOROPHENYL)METHYL]-3'-METHYL-2,4',6'-TRIOXO-1,2,3',3'A,4',5',6',6'A-OCTAHYDRO-2'H-SPIRO[INDOLE-3,1'-PYRROLO[3,4-C]PYRROL]-5'-YL}PHENYL)ACETAMIDE
Reactant of Route 5
N-(4-{1-[(4-FLUOROPHENYL)METHYL]-3'-METHYL-2,4',6'-TRIOXO-1,2,3',3'A,4',5',6',6'A-OCTAHYDRO-2'H-SPIRO[INDOLE-3,1'-PYRROLO[3,4-C]PYRROL]-5'-YL}PHENYL)ACETAMIDE
Reactant of Route 6
N-(4-{1-[(4-FLUOROPHENYL)METHYL]-3'-METHYL-2,4',6'-TRIOXO-1,2,3',3'A,4',5',6',6'A-OCTAHYDRO-2'H-SPIRO[INDOLE-3,1'-PYRROLO[3,4-C]PYRROL]-5'-YL}PHENYL)ACETAMIDE

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